molecular formula C27H32F2IN5O3S B12607880 tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide

Cat. No.: B12607880
M. Wt: 671.5 g/mol
InChI Key: HCPUYPCNQBFLCD-UHFFFAOYSA-N
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Description

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide: is a complex organic compound that features a variety of functional groups, including a thiadiazole ring, an imidazolium ion, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazolium Ion: This step involves the alkylation of an imidazole derivative.

    Attachment of the Carbamate Group: This is usually done by reacting an amine with a chloroformate ester.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide: can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolium ion can be reduced to an imidazole.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: As a component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide likely involves interaction with specific molecular targets, such as enzymes or receptors. The imidazolium ion can interact with negatively charged sites, while the thiadiazole ring can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;chloride
  • tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;bromide

Uniqueness

The iodide version of this compound may exhibit unique properties due to the presence of the iodide ion, which can influence the compound’s solubility, reactivity, and biological activity.

Properties

Molecular Formula

C27H32F2IN5O3S

Molecular Weight

671.5 g/mol

IUPAC Name

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide

InChI

InChI=1S/C27H31F2N5O3S.HI/c1-26(2,3)37-24(35)30-14-8-13-27(19-9-6-5-7-10-19)34(25(36)33-16-15-32(4)18-33)31-23(38-27)21-17-20(28)11-12-22(21)29;/h5-7,9-12,15-17H,8,13-14,18H2,1-4H3,(H,30,35);1H

InChI Key

HCPUYPCNQBFLCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)N3C[NH+](C=C3)C)C4=CC=CC=C4.[I-]

Origin of Product

United States

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